molecular formula C23H22N2O3S B2662631 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide CAS No. 942006-48-6

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide

Katalognummer B2662631
CAS-Nummer: 942006-48-6
Molekulargewicht: 406.5
InChI-Schlüssel: TXSPVWXRNUKYRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound could potentially involve the use of benzenesulfonyl chloride, an organosulfur compound . Benzenesulfonyl chloride is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • N-(quinolin-8-yl)benzenesulfonamide derivatives, related to the chemical , were synthesized and analyzed. These derivatives were characterized using spectroscopic methods like 1H-NMR and MS, providing insights into their structural aspects (Chen Bin, 2015).

Psycho- and Neurotropic Profiling

  • A study on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, closely related to the compound , demonstrated specific psychoactive properties, highlighting their potential for further research in neurology and psychiatry (I. Podolsky et al., 2017).

Mechanochemical Synthesis

  • Research on mechanochemical C–N coupling reactions involving benzenesulfonamide derivatives revealed a method for synthesizing benzimidazoles and quinazolin-4(3H)-one derivatives. This approach could be relevant in the development of pharmaceuticals and fine chemicals (Shyamal Kanti Bera et al., 2022).

Synthesis of Novel Quinolines

  • 4-(5,5-Dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide was utilized in synthesizing novel 4-(quinolin-l-yl) benzenesulfonamide derivatives. These compounds were evaluated for in vitro anticancer activity and radioprotective effects, suggesting potential medical applications (M. Ghorab et al., 2008).

Synthesis of Antihypertensive Agents

  • A study synthesized 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]-quinolizines, a class of compounds with significant hypotensive properties, providing insights into their synthesis and potential therapeutic applications (S. Klioze et al., 1979).

Antimicrobial Evaluation

  • Quinoline clubbed with sulfonamide moiety has been synthesized as antimicrobial agents, highlighting their potential use in combating microbial infections (2019).

Fluorescent Probe Design

  • The design of a fluorescent probe based on quinoline and its benzenesulfonyl-caged derivative was explored for detecting Zn2+ in solutions and living cells, indicating potential applications in biochemistry and medical diagnostics (Ryosuke Ohshima et al., 2010).

Copper Complexes Interaction

  • Studies on copper complexes with sulfonamides provided insights into their crystal structure and interaction with DNA, which could be relevant in the field of bioinorganic chemistry and drug design (B. Macías et al., 2003).

Synthesis of Azo Disperse Dyes

  • Quinolin-2-(1H)-one derivatives were synthesized for use as azo disperse dyes, indicating applications in the dye and pigment industry (E. M. Rufchahi et al., 2012).

Zukünftige Richtungen

Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities . Given the significant functions of these compounds in organic and medicinal chemistry, there is potential for future research and development in this area .

Eigenschaften

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-12-13-22-18(16-20)9-6-14-25(22)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSPVWXRNUKYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.